molecular formula C23H20N4O2S B3592059 N-[3-(4-methyl-5-{[2-(2-naphthyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]acetamide

N-[3-(4-methyl-5-{[2-(2-naphthyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]acetamide

Cat. No.: B3592059
M. Wt: 416.5 g/mol
InChI Key: KWHFEIODYAGIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-(4-methyl-5-{[2-(2-naphthyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]acetamide” is a compound that contains a 1,2,4-triazole moiety. Triazole compounds are heterocyclic compounds with two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives involves various methods. One common method involves the reaction of the appropriate carboxylic acid hydrazides with (aryl)isothiocyanates . Another method involves a one-pot reaction starting from an aromatic amine by successive reaction with carbon sulphide, sodium chloroacetate, and hydrazine .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 .


Chemical Reactions Analysis

The chemical reactions involving triazole derivatives are diverse and depend on the specific substituents present in the molecule. For instance, alkylation in a basic medium can occur as S-alkylation at the tautomeric form or as N-alkylation at the tautomeric form .

Mechanism of Action

The mechanism of action of triazole derivatives is largely dependent on their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Future Directions

The future directions in the research of triazole derivatives involve the discovery and development of more effective and potent agents for various applications. There is a continuous effort in developing novel medicines and synthetic substances in laboratories around the world . The therapeutic importance of triazole derivatives has led to the design of many methods for the synthesis of this scaffold .

Properties

IUPAC Name

N-[3-[4-methyl-5-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-1,2,4-triazol-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c1-15(28)24-20-9-5-8-19(13-20)22-25-26-23(27(22)2)30-14-21(29)18-11-10-16-6-3-4-7-17(16)12-18/h3-13H,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHFEIODYAGIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NN=C(N2C)SCC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(4-methyl-5-{[2-(2-naphthyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(4-methyl-5-{[2-(2-naphthyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[3-(4-methyl-5-{[2-(2-naphthyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[3-(4-methyl-5-{[2-(2-naphthyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[3-(4-methyl-5-{[2-(2-naphthyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[3-(4-methyl-5-{[2-(2-naphthyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.